molecular formula C14H20N6O2S B12239532 2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole

2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B12239532
M. Wt: 336.42 g/mol
InChI Key: FMDGLJDNLUMJQF-UHFFFAOYSA-N
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Description

2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole is a complex heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a triazole derivative with a pyridazine precursor in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases and other regulatory proteins .

Properties

Molecular Formula

C14H20N6O2S

Molecular Weight

336.42 g/mol

IUPAC Name

3-ethyl-6-(5-methylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C14H20N6O2S/c1-3-12-15-16-13-4-5-14(17-20(12)13)18-6-10-8-19(23(2,21)22)9-11(10)7-18/h4-5,10-11H,3,6-9H2,1-2H3

InChI Key

FMDGLJDNLUMJQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)S(=O)(=O)C

Origin of Product

United States

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